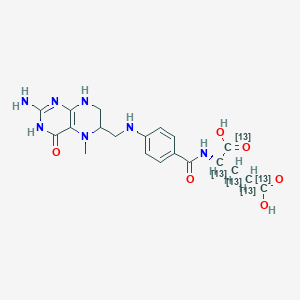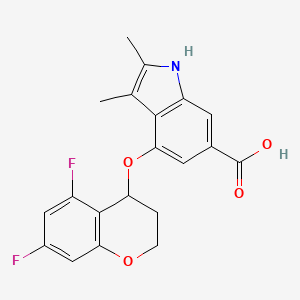
4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid is a novel compound known for its potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a chroman ring substituted with fluorine atoms and an indole carboxylic acid moiety. This compound has garnered interest due to its potential therapeutic properties and its role as a potassium-competitive acid blocker (P-CAB) .
Méthodes De Préparation
The synthesis of 4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid involves several key steps. One common method includes the following steps :
Starting Material: The synthesis begins with the preparation of (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide.
Reaction Conditions: The compound is synthesized through a series of reactions involving reagents such as sodium acetate and dichloromethane.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions: Reagents such as dichloromethane, sodium acetate, and various catalysts are commonly used in these reactions. Conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.
Applications De Recherche Scientifique
4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid has a wide range of scientific research applications :
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a therapeutic agent. It has shown promise in modulating biological pathways and interacting with specific molecular targets.
Medicine: The compound’s role as a potassium-competitive acid blocker (P-CAB) makes it a potential candidate for treating acid-related gastrointestinal diseases. It has demonstrated efficacy in inhibiting gastric acid secretion and improving gastric motility.
Industry: In the industrial sector, the compound is explored for its potential applications in the development of new drugs and therapeutic agents. Its unique properties make it a valuable asset in pharmaceutical research and development.
Mécanisme D'action
The mechanism of action of 4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid involves its role as a potassium-competitive acid blocker (P-CAB) . The compound inhibits the gastric H+/K±ATPase enzyme in a potassium-competitive manner, leading to a reduction in gastric acid secretion. This inhibition is reversible and highly selective, making it effective in controlling gastric pH levels. The compound’s molecular targets include the H+/K±ATPase enzyme, and its binding to this enzyme prevents the exchange of potassium ions, thereby reducing acid secretion.
Comparaison Avec Des Composés Similaires
4-((5,7-Difluorochroman-4-yl)oxy)-2,3-dimethyl-1H-indole-6-carboxylic Acid can be compared with other similar compounds, such as vonoprazan . While both compounds are potassium-competitive acid blockers, they differ in their chemical structures and specific binding affinities. The unique structure of this compound provides distinct advantages in terms of selectivity and potency. Other similar compounds include:
Vonoprazan: Another P-CAB with a different chemical structure but similar mechanism of action.
Esomeprazole: A proton pump inhibitor (PPI) with a different mechanism of action, targeting the H+/K±ATPase enzyme irreversibly.
Propriétés
Formule moléculaire |
C20H17F2NO4 |
|---|---|
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2,3-dimethyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C20H17F2NO4/c1-9-10(2)23-14-5-11(20(24)25)6-17(18(9)14)27-15-3-4-26-16-8-12(21)7-13(22)19(15)16/h5-8,15,23H,3-4H2,1-2H3,(H,24,25) |
Clé InChI |
ZCMHQYNWOCNDNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C(=CC(=C2)C(=O)O)OC3CCOC4=C3C(=CC(=C4)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)

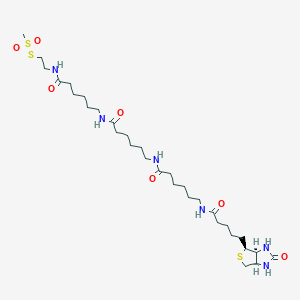


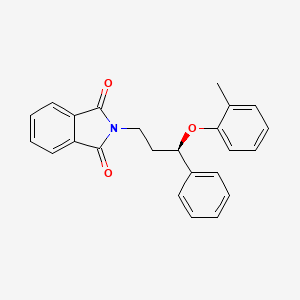
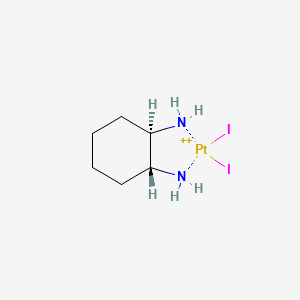
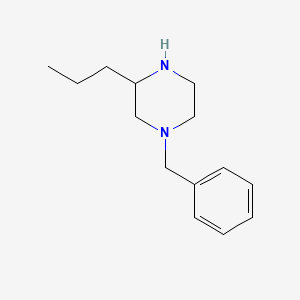
![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
![[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)
